REACTION_CXSMILES
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[C:1]([Br:4])(=O)[CH3:2].C[C:6]1[CH:11]=[C:10]([N+]([O-])=O)[C:9](C)=[CH:8][N+:7]=1[O-:16].[OH-].[Na+]>C(O)(=O)C>[Br:4][C:1]1[C:11]([CH3:10])=[CH:6][N+:7]([O-:16])=[C:8]([CH3:9])[CH:2]=1 |f:2.3|
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Name
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|
Quantity
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43.09 mL
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Type
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reactant
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Smiles
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C(C)(=O)Br
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Name
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|
Quantity
|
9.8 g
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Type
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reactant
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Smiles
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CC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]
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Name
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Quantity
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70 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 80° C. overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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ADDITION
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Details
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The reaction mixture was poured on to ice
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with DCM (3x)
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Type
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WASH
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Details
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The combined organics were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
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Details
|
evaporated to a pale yellow solid, 4-bromo-2,5-dimethyl-1-oxido-pyridin-1-ium (D136) (12.3 g)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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BrC1=CC(=[N+](C=C1C)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |